molecular formula C24H22B3N7O13 B1386721 N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate) CAS No. 957034-47-8

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

Cat. No. B1386721
M. Wt: 648.9 g/mol
InChI Key: XCIUDARACIUFPR-UHFFFAOYSA-N
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Description

“N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)” is a chemical compound with the CAS Number: 957034-47-8 . Its IUPAC name is "3-cyano-5-nitrophenylboronic acid compound with dimethylformamide (3:1)" . The molecular weight of this compound is 648.91 .


Molecular Structure Analysis

The InChI code for this compound is 1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6 (8 (11)12)3-7 (2-5)10 (13)14;1-4 (2)3-5/h3*1-3,11-12H;3H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is stored at refrigerated temperatures .

Safety And Hazards

According to the Safety Data Sheet, this compound is classified under the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) as having Acute toxicity, oral,(Category 4), H302 .

properties

IUPAC Name

(3-cyano-5-nitrophenyl)boronic acid;N,N-dimethylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C7H5BN2O4.C3H7NO/c3*9-4-5-1-6(8(11)12)3-7(2-5)10(13)14;1-4(2)3-5/h3*1-3,11-12H;3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIUDARACIUFPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O.CN(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22B3N7O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657398
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylformamide tris((3-cyano-5-nitrophenyl)boronate)

CAS RN

957034-47-8
Record name (3-Cyano-5-nitrophenyl)boronic acid--N,N-dimethylformamide (3/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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